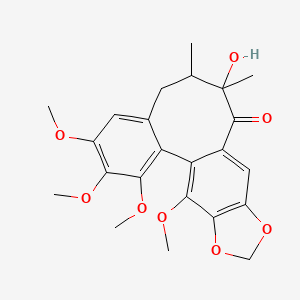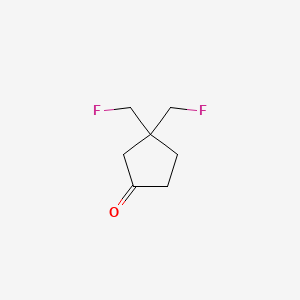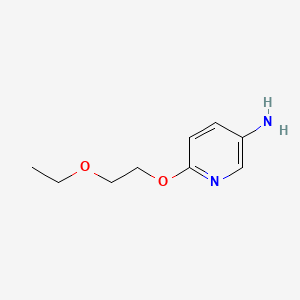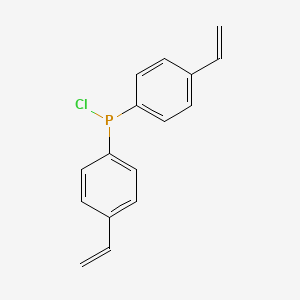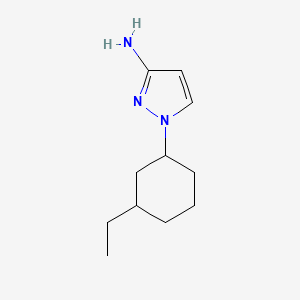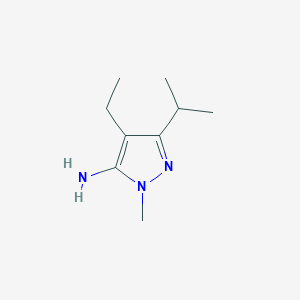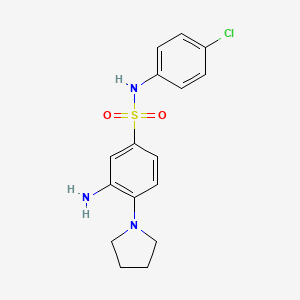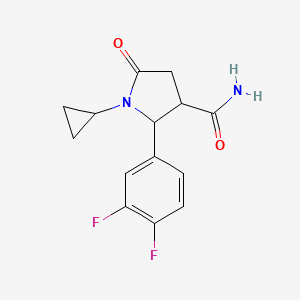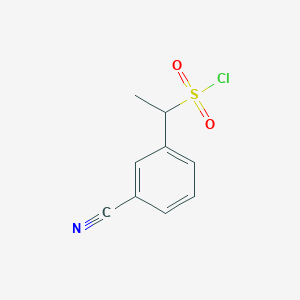
2-(1-Amino-2-methylcyclohexyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Amino-2-methylcyclohexyl)acetic acid is an organic compound characterized by a cyclohexane ring substituted with an amino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-methylcyclohexyl)acetic acid typically involves the following steps:
Cyclohexane Derivative Preparation: The starting material is often a cyclohexane derivative, which undergoes functionalization to introduce the amino and carboxylic acid groups.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using Grignard reagents or other organometallic intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Utilizing large-scale reactors and continuous flow processes to ensure high yield and purity.
Catalysis: Employing catalytic methods to enhance reaction efficiency and selectivity.
Purification: Implementing advanced purification techniques such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2-methylcyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
2-(1-Amino-2-methylcyclohexyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(1-Amino-2-methylcyclohexyl)acetic acid exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially influencing metabolic processes or signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-methylcyclohexanecarboxylic acid
- 1-Amino-2-methylcyclohexane-1-carboxylic acid
Uniqueness
2-(1-Amino-2-methylcyclohexyl)acetic acid is unique due to its specific substitution pattern on the cyclohexane ring, which can confer distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-(1-amino-2-methylcyclohexyl)acetic acid |
InChI |
InChI=1S/C9H17NO2/c1-7-4-2-3-5-9(7,10)6-8(11)12/h7H,2-6,10H2,1H3,(H,11,12) |
InChI Key |
YUPVJKHWLNTDPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


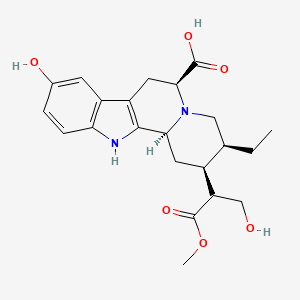
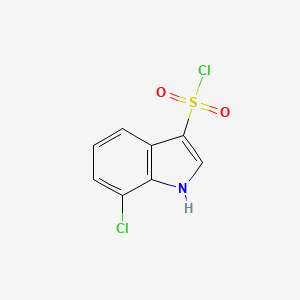
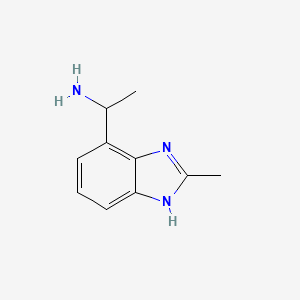
![1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13069278.png)
![5-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13069283.png)
